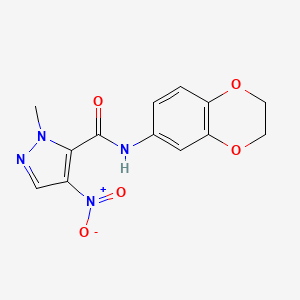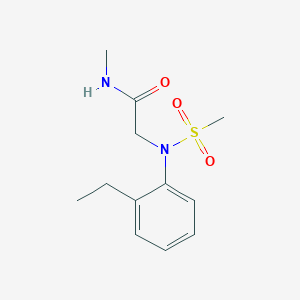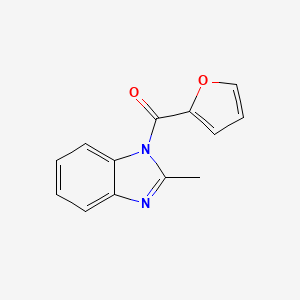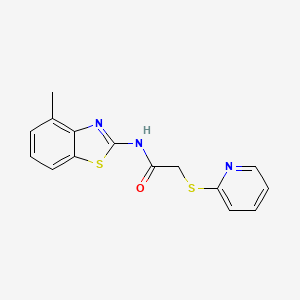
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a synthetic compound that has been widely used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of a signaling pathway that results in the breakdown of stored fat and the release of fatty acids into the bloodstream.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, and decreased adiposity. Studies have also shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can improve glucose tolerance, reduce inflammation, and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is that its effects may vary depending on the species and strain of animal used in the experiment.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use as a therapeutic agent for obesity and diabetes in humans. Additional research is also needed to further elucidate its mechanism of action and to investigate its potential effects on other metabolic pathways. Finally, there is a need for more studies on the long-term safety and efficacy of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with isobutyryl chloride to form N-(3-chloro-2-methylphenyl)isobutyramide. This intermediate is then subjected to a series of reactions that involve the use of reagents such as lithium aluminum hydride, sodium borohydride, and acetic anhydride, to produce the final product, N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide has been extensively used in scientific research to investigate its potential therapeutic applications, particularly in the field of obesity and diabetes. Studies have shown that N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide can induce weight loss and improve insulin sensitivity in animal models of obesity and diabetes.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-11-8-6-7-10(14)9(11)2/h6-8H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCXBLRHNWCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)






![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)

![3-ethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5769411.png)